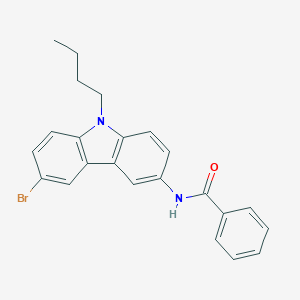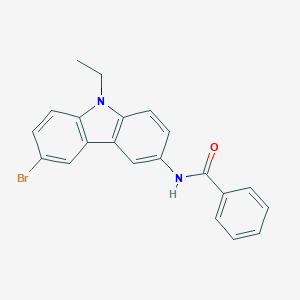![molecular formula C15H23NO4S B279045 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, also known as PMSF, is a potent serine protease inhibitor that is widely used in biochemical and physiological research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used to inhibit proteolytic enzymes in cell lysates, purified proteins, and tissue extracts.
Wirkmechanismus
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is a potent irreversible inhibitor of serine proteases. It works by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is particularly effective against trypsin-like serine proteases, which have a highly conserved serine residue in their active site.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proteolytic activity of a number of enzymes involved in signal transduction pathways, including protein kinase C and phospholipase C. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has also been shown to inhibit the activity of the proteasome, a large protein complex involved in the degradation of intracellular proteins. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to induce apoptosis in a number of cell types, including cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is its broad-spectrum protease inhibition. It is effective against a wide range of serine proteases, making it a useful tool for researchers studying proteolytic enzymes. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also relatively stable and can be stored for extended periods of time at room temperature. However, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is not effective against all types of proteases, and it can also inhibit other enzymes such as esterases and lipases. In addition, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be toxic to cells at high concentrations, and its use should be carefully monitored.
Zukünftige Richtungen
There are a number of future directions for research on 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. Another area of interest is the development of new methods for protease inhibition, such as the use of small molecule inhibitors or RNA interference. Finally, there is a need for further research on the physiological and pathological roles of proteases and their inhibitors, including 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, in various disease states.
Synthesemethoden
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be synthesized by reacting 4-propoxybenzenesulfonyl chloride with morpholine in the presence of a tertiary amine catalyst. The resulting product is then treated with 2,6-dimethylphenol to yield 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is widely used in biochemical and physiological research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also used to inhibit proteases in cell lysates, purified proteins, and tissue extracts. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is often used in conjunction with other protease inhibitors such as EDTA and aprotinin to provide broad-spectrum protease inhibition.
Eigenschaften
Produktname |
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine |
|---|---|
Molekularformel |
C15H23NO4S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C15H23NO4S/c1-4-9-19-14-5-7-15(8-6-14)21(17,18)16-10-12(2)20-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |
InChI-Schlüssel |
BUMAJRUTBJTDPP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)